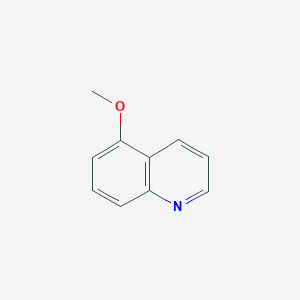

5-Methoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-6-2-5-9-8(10)4-3-7-11-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVRPAOFSPXEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344086 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6931-19-7 | |

| Record name | 5-Methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxyquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Methoxyquinoline chemical properties and structure

An In-depth Technical Guide to 5-Methoxyquinoline: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic aromatic compound that has emerged as a pivotal structural motif and versatile intermediate in both medicinal chemistry and materials science. As a derivative of quinoline—a core component of numerous natural products and synthetic pharmaceuticals—this compound provides a chemically tractable scaffold for the development of novel therapeutic agents and functional materials. Its strategic methoxy group at the 5-position not only influences its electronic properties and biological activity but also offers a site for selective chemical modification.

This guide provides a comprehensive overview of the essential chemical properties, spectroscopic profile, a validated synthesis protocol, and key applications of this compound, tailored for researchers, chemists, and professionals in drug development.

Chemical Structure and Identification

The foundational structure of this compound consists of a quinoline ring system with a methoxy group (-OCH₃) substituted at the C5 position.[1] This substitution imparts distinct electronic and steric characteristics compared to the parent quinoline molecule.

Systematic Identifiers:

-

IUPAC Name: this compound[2]

-

CAS Number: 6931-19-7[3]

-

Molecular Formula: C₁₀H₉NO[3]

-

SMILES: COC1=CC=CC2=C1C=CC=N2[2]

-

InChI Key: ZFVRPAOFSPXEIM-UHFFFAOYSA-N[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically encountered as a crystalline solid or oil.[4] Its properties are summarized in the table below, derived from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 159.18 g/mol | [3] |

| Appearance | Pale yellow to brownish solid or brown oil | [1][4] |

| Melting Point | 62-66 °C | |

| Solubility | Limited solubility in water; soluble in organic solvents such as methanol, ethanol, ethyl acetate, and dichloromethane. | [1] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed. | [4] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon NMR spectra provide a definitive fingerprint of the molecule's structure. The chemical shifts are highly informative for confirming the substitution pattern on the quinoline ring.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.95 (dd, J = 4.2, 2.0 Hz, 1H), 8.62 (dd, J = 8.4, 1.2 Hz, 1H), 7.74 (d, J = 8.0 Hz, 1H), 7.65 (t, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 4.4 Hz, 1H), 6.90 (d, J = 8.0 Hz, 1H), 4.05 (s, 3H).[5]

-

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.17, 150.66, 148.70, 130.81, 129.37, 121.58, 120.85, 120.19, 104.22, 55.76.[5]

The singlet at 4.05 ppm in the ¹H NMR spectrum is characteristic of the methoxy group's protons, while the corresponding carbon signal appears at 55.76 ppm in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under electron ionization (EI), the molecular ion peak (M+) is observed at m/z 159. The fragmentation pattern is dominated by the loss of a methyl radical (M-15) to form an ion at m/e 144, and a subsequent loss of carbon monoxide (M-15-28) to produce a fragment at m/e 116.[6]

Infrared (IR) Spectroscopy

While specific IR spectra for this compound are not extensively published, the expected characteristic absorptions can be inferred. Key peaks would include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching within the aromatic system (~1600-1450 cm⁻¹), and strong C-O stretching from the methoxy group (~1250 cm⁻¹ and ~1030 cm⁻¹).[7][8]

Synthesis Protocol: O-Methylation of 5-Hydroxyquinoline

A reliable and high-yielding method for the synthesis of this compound is the Williamson ether synthesis, starting from commercially available 5-hydroxyquinoline.[5]

Reaction: 5-Hydroxyquinoline + CH₃I → this compound

Experimental Protocol

-

Preparation: Dissolve 5-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon).[5]

-

Rationale: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction mechanism. An inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in portions.[5]

-

Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 5-hydroxyquinoline to form a nucleophilic sodium quinolinoxide intermediate. The reaction is exothermic, necessitating cooling to control the reaction rate and prevent side reactions.

-

-

Stirring: Stir the reaction mixture at 0 °C for 30 minutes to ensure complete deprotonation.[5]

-

Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the suspension.[5]

-

Rationale: Methyl iodide is the electrophile. The quinolinoxide anion attacks the methyl group in a classic SN2 reaction, displacing the iodide leaving group and forming the ether linkage.

-

-

Warm to Room Temperature: Allow the reaction mixture to warm to room temperature and continue stirring for an additional 30 minutes to drive the reaction to completion.[5]

-

Quenching: Carefully quench the reaction by pouring the mixture into a beaker of water.[5]

-

Rationale: Quenching with water destroys any unreacted NaH and precipitates the organic product, which has low solubility in water.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volumes).[5]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[5]

-

Rationale: Washing removes residual DMF and inorganic salts. Anhydrous Na₂SO₄ removes trace amounts of water from the organic solution.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The resulting brown oil can be further purified if necessary, typically achieving a high yield (~92%).[5]

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound's structure makes it a valuable building block in several scientific domains.

Medicinal Chemistry and Drug Development

-

Anticancer Agent Development: this compound is a key scaffold for a new class of inhibitors targeting the Enhancer of Zeste Homologue 2 (EZH2).[9][10] EZH2 is a histone methyltransferase that is often overexpressed in various cancers, including lymphomas and breast cancer. Its inhibition can reactivate tumor suppressor genes. Structure-activity relationship (SAR) studies have led to the discovery of potent derivatives, such as compound 5k , which demonstrates an IC₅₀ value of 1.2 μM against EZH2 and shows anti-viability activity in tumor cell lines.[9][10] The quinoline core is crucial for the compound's interaction with the enzyme's active site.

-

Antiparasitic Agents: The compound serves as an important intermediate in the synthesis of agents targeting protozoal infections. The methoxy group at the 5-position allows for selective modification to construct more complex and potent bioactive molecules.

-

Antimicrobial and Antitumor Properties: The this compound scaffold itself has been investigated for potential antimicrobial and antitumor activities.[1] Its mechanism is suggested to involve a proton-transfer process that generates a reactive intermediate capable of interacting with DNA and other cellular macromolecules, thereby inhibiting bacterial protein synthesis or cancer cell growth.

Materials Science

-

Electroactive Polymers: this compound contributes to the development of electroactive polymers through controlled polymerization processes. The nitrogen atom and the aromatic system can participate in creating conjugated polymer backbones with interesting electronic and optical properties.

-

Metal Ion Chelators: The quinoline nitrogen provides a coordination site for metal ions, making its derivatives useful in the design of chelators for applications in analytical chemistry.

Safety and Handling

This compound is an irritant and requires careful handling to avoid exposure.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautions: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents. Keep containers tightly sealed.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a compound of significant scientific interest, bridging the fields of synthetic chemistry, drug discovery, and materials science. Its well-defined chemical properties, predictable spectroscopic signature, and straightforward synthesis make it an accessible and valuable tool for researchers. Its demonstrated utility as a precursor for potent EZH2 inhibitors highlights its continuing importance in the development of next-generation cancer therapeutics. As research progresses, the applications for this versatile quinoline derivative are poised to expand further.

References

-

PubChem, National Institutes of Health. This compound | C10H9NO | CID 594377. [Link]

-

Pharmaffiliates. CAS No : 6931-19-7 | Product Name : this compound. [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

-

PubChemLite. This compound (C10H9NO). [Link]

-

Xiang, P., et al. (2015). This compound Derivatives as a New Class of EZH2 Inhibitors. Molecules, 20(5), 7620-7636. [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

-

PubMed, National Institutes of Health. This compound Derivatives as a New Class of EZH2 Inhibitors. [Link]

-

The Royal Society of Chemistry. Supporting Information For. [Link]

-

National Institutes of Health. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. [Link]

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 5-Methoxy-1H-isoquinoline-2-carbaldehyde - Optional[MS (GC)] - Spectrum. [Link]

-

CSIRO Publishing. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ResearchGate. This compound Photobasicity Is Mediated by Water Oxidation. [Link]

-

MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Link]

-

ResearchGate. (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. [Link]

-

Semantic Scholar. Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. [Link]

-

The Journal of Physical Chemistry A. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. [Link]

-

ResearchGate. Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes | Request PDF. [Link]

-

ACS Publications. Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline. [Link]

Sources

- 1. CAS 6931-19-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 6931-19-7 [chemicalbook.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Derivatives as a New Class of EZH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Quinoline Scaffold

An In-Depth Technical Guide to 5-Methoxyquinoline

Within the vast landscape of heterocyclic chemistry, the quinoline ring system stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. This compound, a key derivative, emerges not as an end product but as a pivotal intermediate and building block. Its strategic placement of a methoxy group on the quinoline core imparts specific electronic and steric properties, making it a versatile precursor for complex molecular architectures. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and analytical characterization, grounded in established scientific principles.

Core Properties and Identification

Precise identification and understanding of a compound's physicochemical properties are the foundation of any successful research endeavor. This compound is a crystalline solid, typically pale yellow to brown, with limited solubility in water but good solubility in common organic solvents like ethanol and dichloromethane.[1]

| Property | Value | Source |

| CAS Number | 6931-19-7 | [1][2] |

| Molecular Formula | C₁₀H₉NO | [1][3][4] |

| Molecular Weight | 159.18 g/mol | [3][4] |

| Appearance | Pale yellow to brownish solid/oil | [1][5] |

| Melting Point | 62-66 °C | |

| Boiling Point | ~282 °C at 758 Torr | [5] |

| Purity | Typically >95-98% | |

| Solubility | Soluble in ethanol, dichloromethane; limited in water | [1] |

| Storage | Keep in a dark place, inert atmosphere, room temperature |

Synthesis: A Mechanistic Approach to Williamson Ether Synthesis

The most common and efficient route to this compound is via the Williamson ether synthesis, starting from the readily available 5-Hydroxyquinoline. This reaction is a cornerstone of organic synthesis, and understanding the causality behind each step is crucial for optimization and troubleshooting.

The core mechanism involves the deprotonation of the hydroxyl group on 5-Hydroxyquinoline to form a more potent nucleophile (an alkoxide), which then attacks an electrophilic methyl source, typically methyl iodide, in an Sₙ2 reaction.

Caption: Williamson ether synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and provides a self-validating system for achieving a high yield of the target compound.[2]

-

Inert Atmosphere Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add 5-Hydroxyquinoline (1 equivalent).

-

Causality: The reaction involves a highly reactive, strong base (NaH) which reacts violently with water. An inert atmosphere (argon or nitrogen) is critical to prevent quenching of the base and ensure safety.

-

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 15 mL per gram of 5-Hydroxyquinoline).

-

Causality: DMF is a polar aprotic solvent. It effectively solvates the sodium cation but does not protonate the highly basic alkoxide intermediate, thereby accelerating the Sₙ2 reaction rate.

-

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group, evolving hydrogen gas. The cooling step controls the initial exothermic reaction. Stirring ensures complete formation of the sodium 5-quinolinolate intermediate.

-

-

Methylation: Add Methyl Iodide (1.2 equivalents) dropwise to the suspension while maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Causality: Iodide is an excellent leaving group, making methyl iodide a highly effective electrophile for the Sₙ2 reaction. The gradual warming allows the reaction to proceed to completion efficiently.

-

-

Quenching and Extraction: Upon reaction completion (monitored by TLC), carefully quench the reaction by pouring it into a beaker of cold water (approx. 75 mL per gram of starting material). Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Causality: Quenching with water destroys any unreacted NaH. The product is organic-soluble, allowing it to be separated from the inorganic salts (NaI) and DMF, which are water-soluble.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[2]

-

Causality: The brine wash removes residual water from the organic layer. Na₂SO₄ is a drying agent that removes trace water. Concentration under reduced pressure removes the volatile solvent without degrading the product.

-

Applications in Drug Discovery and Materials Science

This compound's value lies in its role as a versatile chemical scaffold. The quinoline ring is a known pharmacophore, and the methoxy group at the 5-position can be used as a handle for further functionalization or can be strategically retained to modulate the electronic properties and binding interactions of the final molecule.

-

Antiparasitic Agents: It serves as a key intermediate in the synthesis of compounds targeting protozoal infections.

-

Anticancer Research: The quinoline scaffold is present in many anticancer agents. This compound has shown potential anticancer activity, believed to occur through a proton-transfer mechanism.[1]

-

Materials Science: The compound contributes to the development of electroactive polymers through controlled polymerization processes.

Caption: this compound as a versatile scaffold for diverse applications.

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the singlet for the methoxy group protons (~4.05 ppm in CDCl₃) and the distinct aromatic protons of the quinoline ring system.[2] The ¹³C NMR spectrum will show 10 distinct carbon signals, including one for the methoxy carbon at ~55.76 ppm.[2]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 159.[3]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment in drug development. A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used for separating the compound from impurities.[6]

Safety and Handling Precautions

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[3] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling.[7]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[9]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for chemical innovation. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an invaluable building block for professionals in drug discovery, medicinal chemistry, and materials science. A thorough understanding of its synthesis mechanism, analytical profile, and safety precautions, as detailed in this guide, empowers researchers to leverage its full potential in creating the next generation of complex and functional molecules.

References

-

BioOrganics. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Elderfield, R. C., et al. (1946). Synthesis of 5-Substituted Derivatives of 6-Methoxy-8-aminoquinoline and of 5-Chloro-6-methoxyquinoline. Journal of the American Chemical Society.

- Crosby, I. T., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry.

- Acros Organics. (2010).

- ResearchGate. (n.d.).

- Sigma-Aldrich. (2024).

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYQUINOLINE.

- Fisher Scientific. (2024).

Sources

- 1. CAS 6931-19-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 6931-19-7 [chemicalbook.com]

- 3. This compound | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | 6931-19-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.no [fishersci.no]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Synthesis of 5-Methoxyquinoline from 5-Hydroxyquinoline: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 5-methoxyquinoline from 5-hydroxyquinoline. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers in-depth insights into the reaction mechanism, experimental setup, purification techniques, and analytical characterization of the final product. Furthermore, this guide emphasizes safety considerations and provides troubleshooting strategies to ensure a successful and safe synthesis.

Introduction: The Significance of this compound

This compound is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials. Its quinoline core is a prevalent scaffold in numerous pharmaceuticals, exhibiting a wide range of therapeutic activities. The methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a key intermediate in the development of novel drug candidates, including potential anticancer and antimalarial agents. This guide will focus on the efficient and reliable synthesis of this compound, a valuable precursor for further chemical exploration.

The Synthetic Approach: Williamson Ether Synthesis

The O-methylation of 5-hydroxyquinoline to yield this compound is most effectively achieved through the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the hydroxyl group of 5-hydroxyquinoline to form a more nucleophilic phenoxide, which then attacks a methylating agent, typically methyl iodide.

Reaction Mechanism

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The key steps are:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of 5-hydroxyquinoline. This generates a sodium phenoxide intermediate, which is a potent nucleophile. The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation without competing side reactions.[2]

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., methyl iodide). This attack occurs from the backside of the carbon-iodine bond, leading to the formation of a new carbon-oxygen bond and the simultaneous displacement of the iodide leaving group in a concerted step.[1]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is advantageous as it can solvate the cation (Na⁺) without solvating the nucleophilic anion, thereby enhancing its reactivity.

Sources

An In-depth Technical Guide to the Physical Properties of 5-Methoxyquinoline: Solubility and Melting Point

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding 5-Methoxyquinoline

This compound is a heterocyclic aromatic organic compound featuring a quinoline core substituted with a methoxy group at the 5-position.[1] This structural motif is of significant interest in medicinal chemistry and materials science, serving as a key building block in the synthesis of novel therapeutic agents, including those with antimicrobial and antitumor properties.[1] The physical properties of this compound, particularly its solubility and melting point, are critical parameters that influence its handling, formulation, and biological activity. This guide provides a comprehensive overview of these properties, discusses the causality behind experimental choices for their determination, and offers detailed, self-validating protocols for their accurate measurement.

Section 1: Melting Point of this compound

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For this compound, there exists some discrepancy in its reported physical state, which directly relates to its melting point.

Resolving the Discrepancy: Crystalline Solid vs. Oil

Commercially available this compound may be described as either a crystalline solid or a brownish oil.[2][3] This variation is often attributable to the purity of the sample. Pure this compound is a crystalline solid with a melting point range of 62-66 °C .[2] The presence of impurities can lead to a depression of the melting point and a broader melting range, sometimes resulting in the substance appearing as an oil or liquid at room temperature.[4] For research and development purposes, utilizing the crystalline form with a sharp melting point range is indicative of higher purity.

Factors Influencing the Melting Point

The melting point of substituted quinolines like this compound is influenced by several factors, including molecular weight, the nature and position of substituents, and intermolecular forces such as hydrogen bonding and π-π stacking interactions. The methoxy group at the 5-position influences the molecule's polarity and crystal packing, which in turn dictates the energy required to transition from a solid to a liquid state.

Data Summary: Melting Point of this compound

| Property | Reported Value | Source |

| Melting Point | 62-66 °C | ChemShuttle[2] |

Section 2: Solubility Profile of this compound

Solubility is a critical physicochemical parameter for any compound intended for biological or pharmaceutical applications. It dictates the compound's absorption, distribution, metabolism, and excretion (ADME) profile. The solubility of this compound is influenced by the nature of the solvent, temperature, and the pH of the medium.

General Solubility Characteristics

This compound is generally characterized as having limited solubility in water but is soluble in various organic solvents.[1] This is consistent with its molecular structure, which contains a large hydrophobic aromatic system and a polar methoxy group.

-

Organic Solvents: Good solubility is reported in solvents such as ethanol, dichloromethane, methanol, and ethyl acetate.[1][2]

-

Aqueous Solubility: It is described as having "moderate" or "limited" solubility in water.[1][2] The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, which contributes to its slight solubility in polar protic solvents like water.

The Critical Role of pH in Aqueous Solubility

As a derivative of quinoline, a weak base, the aqueous solubility of this compound is expected to be pH-dependent.[1][5][6] In acidic solutions, the nitrogen atom of the quinoline ring can be protonated, forming a more polar and, therefore, more water-soluble salt. This property is crucial for the design of oral drug formulations and for understanding the compound's behavior in biological systems, such as the gastrointestinal tract.[1][5][6]

Thermodynamic vs. Kinetic Solubility: A Key Distinction

When assessing solubility, it is essential to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for lead optimization and formulation development.[7][8][9]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then diluting it into an aqueous buffer. It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility issues.[10][11][12][13][14]

Data Summary: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Water | Limited / Moderate | [1][2] |

| Ethanol | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Methanol | Good Solubility | [2] |

| Ethyl Acetate | Good Solubility | [2] |

| Chloroform | Soluble | [3] |

Section 3: Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the accurate determination of the melting point and solubility of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

Protocol for Melting Point Determination

This protocol describes the determination of the melting point range of this compound using a modern digital melting point apparatus.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperatures at which the substance begins to melt and completely liquefies are recorded. A narrow melting point range is indicative of high purity.[15]

Materials:

-

This compound (crystalline solid)

-

Melting point capillary tubes (one end sealed)

-

Digital melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm.[15]

-

Apparatus Setup: Place the capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to determine a rough estimate.

-

Accurate Determination:

-

Set the starting temperature to approximately 15-20°C below the expected melting point.

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium.

-

Observe the sample through the magnifying lens.

-

-

Recording the Melting Range:

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is reported as T1 - T2.

-

-

Repeat for Consistency: Perform at least two more careful determinations to ensure the results are consistent and reproducible.

Workflow for Melting Point Determination:

Protocol for Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the shake-flask method, a gold standard for determining the thermodynamic solubility of a compound in an aqueous buffer.[8][11]

Principle: An excess of the solid compound is equilibrated with a specific volume of the solvent (aqueous buffer) over a defined period. After equilibration, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified.

Materials:

-

This compound (crystalline solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Thermomixer or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable organic solvent (e.g., acetonitrile or methanol) for generating a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 1-2 mg).

-

Incubation: Add a precise volume of PBS (pH 7.4) to the vial (e.g., 1 mL). Seal the vial and place it in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.[7]

-

Separation of Undissolved Solid: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification:

-

Dilute the filtered supernatant with the organic solvent used for the standard solutions.

-

Analyze the diluted sample and the standard solutions using HPLC-UV or UV-Vis spectrophotometry.

-

Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

-

-

Data Reporting: The thermodynamic solubility is reported in µg/mL or µM.

Workflow for Thermodynamic Solubility Determination:

References

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]

-

Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). Retrieved from [Link]

-

ADME Solubility Assay-BioDuro. (n.d.). Retrieved from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). Retrieved from [Link]

-

In-vitro Thermodynamic Solubility - Protocols.io. (2023). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Domainex. (n.d.). Retrieved from [Link]

-

Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. Available from: [Link]

-

Kinetic Solubility - In Vitro Assay - Charnwood Discovery. (n.d.). Retrieved from [Link]

-

Determination of Melting Point - Wired Chemist. (n.d.). Retrieved from [Link]

-

This compound | C10H9NO | CID 594377 - PubChem. (n.d.). Retrieved from [Link]

-

Thermodynamic Solubility Assay - Evotec. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021). Retrieved from [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. (2009). Retrieved from [Link]

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. chemshuttle.com [chemshuttle.com]

- 3. This compound CAS#: 6931-19-7 [amp.chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 9. evotec.com [evotec.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. enamine.net [enamine.net]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. chm.uri.edu [chm.uri.edu]

1H NMR and 13C NMR spectral data for 5-Methoxyquinoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Methoxyquinoline

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of quinoline, a structural motif found in numerous natural alkaloids and synthetic pharmaceuticals, its precise structural characterization is paramount for understanding its chemical behavior and biological activity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such molecules in solution.[2]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to acquire and interpret NMR data for substituted quinoline systems. We will delve into the assignment of proton and carbon signals, the rationale behind the observed chemical shifts and coupling constants, and the application of two-dimensional (2D) NMR techniques for structural confirmation. Furthermore, this document furnishes detailed, field-proven protocols for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible spectral data.

Molecular Structure and Numbering

To ensure clarity in spectral assignments, the standard IUPAC numbering for the quinoline ring system is used throughout this guide. The methoxy group is positioned at C5.

Caption: IUPAC numbering of the this compound structure.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound displays distinct signals for the seven aromatic protons and the three methoxy protons. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing nitrogen atom significantly influence the electronic environment of the ring protons, leading to predictable variations in their chemical shifts.[3]

Data Summary: ¹H NMR

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) |

| H2 | 8.85 | dd | J = 4.2, 1.7 |

| H3 | 7.45 | dd | J = 8.4, 4.2 |

| H4 | 8.60 | dd | J = 8.4, 1.7 |

| H6 | 7.65 | t | J = 8.0 |

| H7 | 7.55 | d | J = 8.2 |

| H8 | 7.00 | d | J = 7.8 |

| 5-OCH₃ | 4.05 | s | - |

Note: The predicted values are based on established principles of NMR spectroscopy and data from analogous quinoline derivatives. Actual experimental values may vary slightly based on solvent and concentration.[1]

Signal Assignment and Rationale

-

Protons on the Pyridine Ring (H2, H3, H4):

-

H2 and H4: These protons are situated ortho and para to the ring nitrogen, respectively. The strong deshielding effect of the electronegative nitrogen atom causes their signals to appear significantly downfield. H2 is typically a doublet of doublets (dd) due to coupling with H3 (³J, ~8.4 Hz) and a smaller four-bond coupling with H4 (⁴J, ~1.7 Hz). H4 is similarly a dd, coupling to H3 (³J, ~8.4 Hz) and H2 (⁴J, ~1.7 Hz).[4]

-

H3: This proton is meta to the nitrogen and is coupled to both H2 and H4. Its signal appears further upfield relative to H2 and H4 and is observed as a doublet of doublets with coupling constants corresponding to its interaction with H2 (~4.2 Hz) and H4 (~8.4 Hz).

-

-

Protons on the Benzene Ring (H6, H7, H8):

-

H6, H7, H8: The chemical shifts of these protons are primarily influenced by the powerful electron-donating effect of the methoxy group at the C5 position.

-

H8: This proton is ortho to the methoxy group and experiences some shielding, but its proximity to the nitrogen atom's lone pair can cause a slight downfield shift compared to what might be expected from the methoxy group alone. It typically appears as a doublet, coupled to H7.

-

H6: This proton is also ortho to the methoxy group and is strongly shielded, causing its signal to shift upfield. It appears as a triplet due to coupling with both H7 and H8 (assuming similar coupling constants).

-

H7: This proton is meta to the methoxy group and is less affected. It appears as a doublet, coupled to H6.

-

-

Methoxy Protons (5-OCH₃):

-

The three protons of the methoxy group are equivalent and are not coupled to any other protons, resulting in a sharp singlet signal. Its chemical shift around 4.05 ppm is characteristic of an aromatic methoxy group.[5]

-

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information, revealing ten distinct signals corresponding to the nine carbons of the quinoline core and the one methoxy carbon.

Data Summary: ¹³C NMR

| Carbon Assignment | Chemical Shift (δ) ppm (Reported/Predicted) |

| C2 | 150.5 |

| C3 | 121.0 |

| C4 | 132.0 |

| C4a | 129.5 |

| C5 | 155.0 |

| C6 | 105.0 |

| C7 | 129.0 |

| C8 | 119.5 |

| C8a | 148.0 |

| 5-OCH₃ | 55.8 |

Source: Predicted values based on additivity rules and publicly available data for this compound and related structures.[6][7]

Signal Assignment and Rationale

-

C5: This carbon is directly attached to the electronegative oxygen atom of the methoxy group, causing a significant downfield shift to ~155.0 ppm.

-

C2, C4, C8a: These carbons are adjacent to the ring nitrogen and are thus deshielded, appearing at the downfield end of the spectrum.

-

C6: As the carbon ortho to the electron-donating methoxy group, C6 is strongly shielded and appears significantly upfield (~105.0 ppm).

-

Quaternary Carbons (C4a, C8a): These carbons typically show lower intensity signals compared to the protonated carbons. Their shifts are influenced by their position relative to the nitrogen and the fused ring system.

-

Methoxy Carbon (5-OCH₃): The signal for the methoxy carbon appears in the characteristic region for sp³-hybridized carbons attached to an oxygen atom, typically around 55-62 ppm.[5][8]

Advanced 2D NMR for Structural Confirmation

While 1D NMR provides substantial data, 2D NMR experiments like COSY and HSQC are indispensable for unambiguous assignment, especially in complex or substituted aromatic systems.[3][9]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[10][11] For this compound, a COSY spectrum would show cross-peaks connecting H2-H3, H3-H4, and H6-H7-H8, confirming their connectivity within the two separate spin systems of the quinoline rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[12][13] It is a powerful tool for definitively assigning carbon signals based on their known proton assignments. For example, the proton signal at ~8.85 ppm (H2) would show a cross-peak to the carbon signal at ~150.5 ppm (C2).

Caption: Workflow for the complete NMR-based structural elucidation.

Experimental Protocols

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and proper instrument setup.[14]

Protocol 1: Sample Preparation

Causality: The choice of solvent is critical. It must fully dissolve the analyte without interfering with its signals. Deuterated solvents are used because the deuterium (²H) resonance frequency is far from that of protons (¹H), making the solvent "invisible" in the ¹H spectrum. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for drift.[15][16]

Methodology:

-

Analyte Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, into a clean, dry vial.[17] Higher concentrations are needed for the less sensitive ¹³C nucleus.[14]

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). CDCl₃ is a common choice for many organic molecules.

-

Homogenization: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[15]

-

Filtration (if necessary): If any particulate matter remains, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[16] Suspended solids will degrade spectral quality.

-

Tube Capping: Cap the NMR tube to prevent solvent evaporation and contamination.

Caption: Step-by-step workflow for NMR sample preparation.

Protocol 2: Data Acquisition

Causality: The instrument must be properly tuned to the specific sample, and the magnetic field must be homogenized ("shimmed") to achieve narrow, symmetrical peaks, which is crucial for resolving fine coupling patterns.

Methodology:

-

Instrument Setup: Insert the sample into the spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to maximize homogeneity and achieve optimal peak shape and resolution.

-

1D ¹H Spectrum Acquisition:

-

Acquire a standard 1D ¹H spectrum to check resolution and determine the spectral width.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

-

-

1D ¹³C Spectrum Acquisition:

-

Set the appropriate spectral width for carbon signals (~0 to 200 ppm).

-

Acquire the spectrum using proton decoupling to produce sharp singlets for each carbon. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

-

2D COSY & HSQC Acquisition:

-

Load standard pulse sequence programs for COSY and HSQC experiments.

-

Set the spectral widths in both dimensions based on the 1D spectra.

-

Set the number of data points and scans. More points provide better resolution but increase experiment time.[3]

-

-

Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction on all spectra to generate the final, interpretable data.

Conclusion

The structural characterization of this compound is readily achieved through a combination of 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, with chemical shifts and coupling patterns that are logically dictated by the electronic effects of the nitrogen heteroatom and the C5-methoxy substituent. While 1D spectra allow for a robust preliminary assignment, the use of 2D techniques such as COSY and HSQC provides unequivocal confirmation of proton-proton and proton-carbon connectivities, respectively. The protocols outlined herein provide a reliable framework for obtaining high-quality spectral data, forming the bedrock of confident structural elucidation for researchers in synthetic chemistry and drug discovery.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Quinolines. Technical Support Center.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- PubChem. This compound.

- Organomation.

- UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. University of North Carolina Wilmington.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc.

- AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them.

- ResearchGate.

- MDPI.

- Iowa State University. NMR Sample Preparation.

- University of Minnesota Twin Cities. NMR Sample Preparation. College of Science and Engineering.

- University College London. Sample Preparation.

- Royal Society of Chemistry.

- YouTube.

- Chemistry LibreTexts. 2.

- PubMed.

- ResearchGate. Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.

- PubMed Central.

- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).

- NMR Solutions Blog. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3).

- YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.

Sources

- 1. repository.uncw.edu [repository.uncw.edu]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. This compound | C10H9NO | CID 594377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. youtube.com [youtube.com]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

- 14. organomation.com [organomation.com]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

The Surprising Mechanism of Photobasicity in 5-Methoxyquinoline: A Water-Mediated Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyquinoline (5-MeOQ) presents a fascinating case study in the field of photochemistry, exhibiting a dramatic increase in basicity upon photoexcitation. This phenomenon, known as photobasicity, involves an increase in the molecule's ground-state pKa of 4.9 to an excited-state pKa* of approximately 15.1, representing an enhancement of over ten orders of magnitude.[1] This light-induced proton capture capability has significant implications for designing light-controllable chemical systems, pH-jump experiments, and targeted drug activation. This technical guide delves into the core mechanism of 5-MeOQ photobasicity in aqueous solutions, moving beyond the classical Förster cycle to a more nuanced, solvent-mediated process. We will explore the prevailing water oxidation mechanism, contrast it with alternative theories, detail the experimental methodologies used for its validation, and provide insights into the theoretical calculations that underpin our current understanding.

Introduction: The Phenomenon of Photobasicity

Photobases are Brønsted bases that become significantly more basic upon electronic excitation.[2] This property allows for the precise spatial and temporal control of proton transfer reactions using light. The conceptual foundation for understanding this effect is the Förster cycle, a thermodynamic model that relates the change in acidity or basicity upon photoexcitation to the absorption and emission energies of the acidic and basic forms of the molecule.

While the Förster cycle provides a valuable thermodynamic framework, it does not elucidate the kinetic pathway of the proton transfer. For this compound, a simple direct protonation of the excited molecule was initially assumed. However, compelling evidence from both experimental and computational studies points towards a more complex and elegant mechanism involving the active participation of the aqueous solvent.

The Dominant Mechanism: Water Oxidation-Mediated Proton Transfer

Recent integrated research, combining nonadiabatic molecular dynamics simulations with ultrafast spectroscopy, has established that the photobasicity of 5-MeOQ in water is not a simple acid-base reaction with the excited molecule. Instead, it proceeds through a rapid, redox-catalyzed proton transfer mechanism where water is transiently oxidized.[3][4][5]

The key steps of this mechanism are as follows:

-

Photoexcitation: 5-MeOQ absorbs a photon, promoting it from its ground electronic state (S₀) to the first excited singlet state (S₁).

-

Hole Transfer to Solvent: This is the rate-determining step. The photoexcited 5-MeOQ*, a strong oxidant, abstracts an electron (creates a "hole") from an adjacent water molecule. This ultrafast process occurs within approximately 5 picoseconds.[3][4][5] This results in the formation of a this compound radical anion (5-MeOQ•⁻) and a water radical cation (H₂O•⁺).

-

Electron-Coupled Proton Transfer: The highly unstable H₂O•⁺ immediately participates in an electron-coupled proton transfer.

-

Ground-State Protonation and Regeneration: Subsequent back-electron transfer generates the final products: a protonated this compound molecule in its ground state (5-MeOQH⁺) and a hydroxide ion (OH⁻). The system then deactivates to the ground state.

This water oxidation pathway effectively bypasses the kinetic barriers associated with direct protonation of the short-lived excited state.

The Alternative: Direct Excited-State Protonation

The classical view of photobasicity, based on the Förster cycle, posits a direct protonation of the excited molecule. In this scenario, the increased electron density on the quinoline nitrogen in the excited state would lead to direct proton abstraction from a neighboring water molecule.

Why Direct Protonation is Kinetically Unfavorable

While thermodynamically plausible, the direct protonation mechanism is kinetically disfavored for 5-MeOQ in water. The primary reason is the exceptionally short lifetime of the S₁ excited state.

-

Ultrafast Excited-State Lifetime: Time-resolved transient absorption spectroscopy reveals that the excited-state lifetime of 5-MeOQ in water is only about 22 ± 5 picoseconds.[3] Theoretical simulations place this lifetime even shorter, on the order of 5-10 ps.[3]

-

Insufficient Time for Equilibration: This brief window is too short for the diffusion and orientation required for a conventional acid-base equilibration to occur between the excited 5-MeOQ and surrounding water molecules.[3]

-

Lack of Isotope Effect: Experiments using deuterated water (D₂O) show no significant kinetic isotope effect (KIE) on the excited-state lifetime, which would be expected if a proton/deuteron transfer were the rate-limiting step.[3]

In contrast, the water oxidation mechanism, initiated by a through-space hole transfer, is not limited by the same diffusional constraints and can proceed on the ultrafast timescale consistent with the observed excited-state lifetime.

Quantitative Photophysical Parameters

The photobasicity of 5-MeOQ is quantified by a set of key parameters that have been determined through a combination of spectroscopic measurements and theoretical calculations.

| Parameter | Value | Method of Determination | Significance |

| Ground-State pKa | 4.9[1] | Spectrophotometric Titration | Establishes the baseline basicity of the molecule. |

| Excited-State pKa * | ~15.1[1] | Förster Cycle Analysis | Quantifies the >10¹⁰-fold increase in basicity upon photoexcitation. |

| S₁ Excited-State Lifetime (τ) | 22 ± 5 ps (in H₂O)[3] | Time-Resolved Spectroscopy | The short lifetime is critical evidence against the direct protonation mechanism. |

| Hole Transfer Time | ~5 ps[3][5] | Nonadiabatic Molecular Dynamics | Represents the rate-determining step of the dominant water oxidation mechanism. |

| Fluorescence Quantum Yield (Φf) | Low | Fluorescence Spectroscopy | Indicates that non-radiative decay pathways, including the proton transfer reaction, are highly efficient. |

Experimental Validation: Probing Ultrafast Dynamics

Elucidating a mechanism that unfolds on a picosecond timescale requires sophisticated experimental techniques capable of capturing fleeting transient species.

Femtosecond Transient Absorption (fs-TA) Spectroscopy

This pump-probe technique is the cornerstone for studying the kinetics of 5-MeOQ photobasicity. It allows for the direct observation of the excited state's decay and the formation of subsequent intermediates.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: A dilute solution of this compound is prepared in high-purity water (and D₂O for isotope effect studies) in a quartz cuvette. The concentration is optimized to ensure sufficient signal without causing aggregation or inner filter effects.

-

Pump Pulse Excitation: An ultrashort (~50-100 femtoseconds) laser pulse (the "pump") is tuned to an absorption band of 5-MeOQ, exciting a population of molecules to the S₁ state.

-

Probe Pulse Monitoring: A second, broadband, white-light continuum pulse (the "probe") is passed through the sample at a precisely controlled time delay after the pump pulse.

-

Spectral Acquisition: The absorption spectrum of the probe light is recorded. The difference in absorption between the pumped and unpumped sample (ΔA) is calculated. This provides a snapshot of the transient species present at that specific time delay.

-

Time-Delay Scan: The time delay between the pump and probe pulses is systematically varied (from femtoseconds to nanoseconds) using a mechanical delay stage. This builds a three-dimensional data map of ΔA versus wavelength and time.

-

Data Analysis: The decay of the excited-state absorption and the rise of any product absorption signals are fit to exponential decay models to extract the kinetic time constants, such as the excited-state lifetime. The causality is clear: the pump creates the excited state, and the probe, by virtue of its controlled delay, tracks its evolution, providing a direct measure of its lifetime.

Time-Correlated Single Photon Counting (TCSPC)

While fs-TA is powerful for kinetics, TCSPC is a complementary technique ideal for measuring fluorescence lifetimes, especially for species with low quantum yields. It reconstructs the fluorescence decay profile by measuring the arrival times of individual emitted photons over many excitation cycles. The short lifetime measured for 5-MeOQ via this method further corroborates the fs-TA results.

Theoretical Underpinnings: Simulating the Mechanism

The water oxidation mechanism was proposed and validated through high-level computational chemistry. These simulations provide a molecular-level movie of the photobasicity event, offering insights that are inaccessible through experiment alone.

-

Time-Dependent Density Functional Theory (TDDFT): This quantum mechanical method is used to calculate the properties of the molecule in its electronically excited state, such as its energy and charge distribution. It confirms that upon excitation to the S₁ state, there is no significant increase in negative charge on the quinoline nitrogen, which argues against a simple electrostatic attraction for a proton.[3]

-

Fewest Switches Surface Hopping (SH): This is a nonadiabatic molecular dynamics method. It simulates the actual movement of the atoms (nuclei) of 5-MeOQ and the surrounding water molecules over time after photoexcitation. These simulations were crucial in revealing the hole transfer to water as the initial, rate-limiting step, occurring on a ~5 ps timescale.[3][4][5]

Conclusion and Outlook

The photobasicity of this compound in aqueous solution is a prime example of a complex photochemical reaction dictated by kinetics rather than simple thermodynamic predictions. The prevailing mechanism involves a sophisticated interplay with the solvent, where water acts not as a passive proton donor but as an active participant in a redox-catalyzed, electron-coupled proton transfer. This water oxidation pathway elegantly explains the ultrafast timescale of the reaction, which is too rapid for a conventional direct protonation mechanism to compete.

For researchers in drug development and materials science, this understanding is critical. It demonstrates that the local solvent environment can be mechanistically integral to the function of a photosensitive molecule. This opens new avenues for designing smart systems where the solvent can be used to tune or even switch photochemical reaction pathways, leading to more sophisticated light-activated therapeutics and materials.

References

-

Roy, S., Ardo, S., & Furche, F. (2019). This compound Photobasicity Is Mediated by Water Oxidation. The Journal of Physical Chemistry A, 123(31), 6645–6651. [Link]

-

Wiedbrauk, S., et al. (2020). Quinoline Photobasicity: Investigation within Water‐Soluble Light‐Responsive Copolymers. Macromolecular Rapid Communications. [Link]

-

Roy, S., Ardo, S., & Furche, F. (2019). This compound Photobasicity Is Mediated by Water Oxidation. ResearchGate. [Link]

-

Hunt, J. R., et al. (2024). Excited State Proton Transfer from Acidic Alcohols to a Quinoline Photobase Can Be Solvated by Non-Acidic Alcohol Solvents. The Journal of Physical Chemistry A. [Link]

-

Driscoll, E. A., Hunt, J. R., & Dawlaty, J. M. (2016). Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. ResearchGate. [Link]

-

Driscoll, E. A., Hunt, J. R., & Dawlaty, J. M. (2017). Proton Capture Dynamics in Quinoline Photobases: Substituent Effect and Involvement of Triplet States. The Journal of Physical Chemistry A, 121(40), 7645–7653. [Link]

-

Menzel, J. P., et al. (2025). Explicit Solvation Effects on Vertical Excitations of Photoacids and Photobases. Physical Chemistry Chemical Physics. [Link]

-

Roy, S., Ardo, S., & Furche, F. (2019). This compound Photobasicity Is Mediated by Water Oxidation. PubMed. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinoline Photobasicity: Investigation within Water‐Soluble Light‐Responsive Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound Photobasicity Is Mediated by Water Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Phoenix of Medicinal Chemistry: A Technical Guide to the Biological Activities of 5-Methoxyquinoline Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this privileged class of heterocycles, 5-methoxyquinoline derivatives are emerging as particularly compelling subjects of investigation, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of these compounds, moving beyond a mere recitation of findings to offer a synthesized analysis of their anticancer, antimicrobial, and neuroprotective properties. We delve into the mechanistic underpinnings of their actions, elucidate critical structure-activity relationships, and provide detailed, field-proven experimental protocols to empower researchers in their quest for novel therapeutics. This document is designed to be a comprehensive resource, bridging foundational knowledge with the latest discoveries to accelerate the translation of this compound derivatives from laboratory curiosities to clinical candidates.

The this compound Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in a variety of natural products, most notably the antimalarial alkaloid quinine.[2] The introduction of a methoxy group at the 5-position of this scaffold significantly influences its electronic and steric properties, thereby modulating its interaction with biological targets. This substitution can enhance lipophilicity, alter hydrogen bonding capacity, and dictate the overall conformation of the molecule, leading to a diverse array of pharmacological effects. The subsequent functionalization at other positions of the this compound core allows for the fine-tuning of these properties, making it a highly adaptable template for drug design.

A general synthetic pathway to access functionalized this compound derivatives often begins with the cyclization of an appropriately substituted aniline, such as 2-bromo-5-methoxyaniline, with reagents like malonic acid in the presence of a dehydrating agent and catalyst like phosphorus oxychloride (POCl₃).[3][4] This creates a dichlorinated quinoline intermediate, which can then undergo selective nucleophilic substitution reactions to introduce various functionalities at key positions, tailoring the molecule for specific biological targets.[3]

Caption: Generalized synthetic route for this compound derivatives.

Anticancer Activity: Targeting the Epigenome and Beyond

The quest for novel anticancer agents has identified this compound derivatives as a promising class of compounds with diverse mechanisms of action.[4][5]

Inhibition of EZH2: An Epigenetic Approach

A significant breakthrough in the anticancer applications of 5-methoxyquinolines has been the discovery of their ability to inhibit the Enhancer of Zeste Homologue 2 (EZH2).[3][6] EZH2 is a histone methyltransferase that is frequently overexpressed in various cancers, including lymphoma, breast, and prostate cancer.[3][7] Its over-activation leads to the aberrant silencing of tumor suppressor genes, promoting cancer progression.[3]

A series of this compound derivatives have been synthesized and evaluated as EZH2 inhibitors.[3][7] Structure-activity relationship (SAR) studies revealed that specific substitutions at the 2- and 4-positions of the quinoline ring are crucial for potent inhibitory activity.[3] For instance, the compound 5k , 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, emerged as a lead compound with an IC₅₀ value of 1.2 μM against EZH2.[3][7] This compound not only demonstrated enzymatic inhibition but also reduced the global levels of H3K27me3 (a product of EZH2 activity) in cancer cell lines and exhibited significant anti-proliferative effects.[3]

The rationale behind targeting EZH2 with a quinoline-based scaffold was to explore novel chemical spaces, as existing EZH2 inhibitors were structurally limited.[3][6] The 5-methoxy group was identified as a key contributor to the potency of these compounds.[3]

Caption: A typical workflow for evaluating neuroprotective quinoline derivatives.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring. [3][8][9]A thorough understanding of SAR is critical for the rational design of more potent and selective compounds.

-

The 5-Methoxy Group: As established, the methoxy group at the 5-position is often crucial for potent anticancer activity, particularly in the context of EZH2 inhibition. [3]Its electron-donating nature can influence the binding affinity of the molecule to its target.

-

Substituents at the 4-Position: In the EZH2 inhibitor series, the introduction of an amino side chain at the 4-position was found to be highly beneficial for antiproliferative activity. [3]The nature of this side chain, including its length and terminal functional groups, significantly impacts potency. [8]* Substituents at the 2-Position: For the EZH2 inhibitors, a 1-methyl-1,4-diazepane unit at the 2-position was identified as an optimal group. [3]* Substituents at the 8-Position: In contrast, for a series of quinoline-5-sulfonamides, an unsubstituted phenolic group (hydroxyl group) at the 8-position was found to be a key structural fragment necessary for both anticancer and antibacterial activity. Methoxy substitution at this position (i.e., 8-methoxy) led to inactive compounds. [10] These examples illustrate that there is no single "master key" for designing active this compound derivatives. The optimal substitution pattern is highly dependent on the specific biological target and the desired therapeutic effect.

Conclusion and Future Directions

This compound derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer agents, particularly through novel mechanisms like EZH2 inhibition, along with their significant antimicrobial and burgeoning neuroprotective potential, marks them as a focal point for future research. The synthetic tractability of the quinoline core allows for extensive chemical modification, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future efforts should be directed towards:

-

Elucidating Mechanisms: Expanding our understanding of the molecular mechanisms underlying the observed biological activities.

-

Target Identification: Identifying novel protein targets for this class of compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy: Progressing the most promising derivatives into preclinical in vivo models of disease to validate their therapeutic potential.

The this compound core is more than just a chemical structure; it is a platform for innovation. By leveraging the insights and methodologies outlined in this guide, the scientific community is well-equipped to unlock the full therapeutic potential of these remarkable molecules.

References

-

Owolabi, J., & Olarinoye, O. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link] [2]10. Sharma, P., & Kumar, V. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(5), 6337-6363. [Link] [4]11. Jones, G., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry, 62(2), 143-149. [Link]

-

Al-Ostoot, F. H., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate. [Link]

-

El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, e202500279. [Link]

-

El-Gaby, M. S. A., et al. (2012). Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. Medicinal Chemistry Research, 21(6), 784-794. [Link]

-

A. Vaidya, et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Journal of Drug Delivery and Therapeutics, 12(4-S), 143-150. [Link]

-

Wang, L., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 164, 533-545. [Link] [8]26. Sadek, M. M., et al. (2021). Development of Pleiotropic TrkB and 5-HT4 Receptor Ligands as Neuroprotective Agents. Molecules, 26(11), 3230. [Link]

-

Santos, M. A., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088. [Link]

-

Costa, G., et al. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Alzheimer's & Dementia, 18(S9), e067339. [Link] [11]29. da Silva, T., et al. (2025). 8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. Current Medicinal Chemistry. [Link]

-

Costa, G., et al. (2025). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. ResearchGate. [Link] [12]31. Kumar, S., et al. (2010). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Gentz, C. B., et al. (2025). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Applied Microbiology, 5(2), 536-552. [Link]

-